![molecular formula C20H19F3N2O3 B2390462 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921836-40-0](/img/structure/B2390462.png)

2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

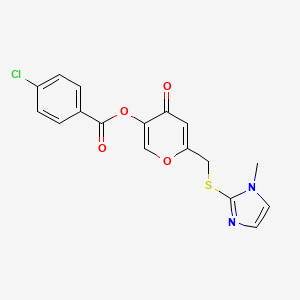

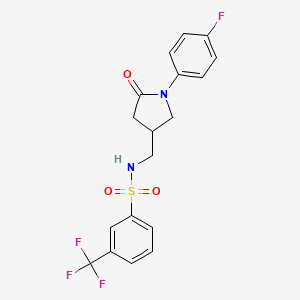

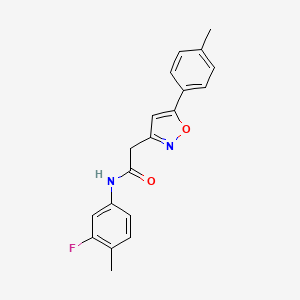

The compound contains a trifluoromethyl group, a benzamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring. The trifluoromethyl group is prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . The benzamide group is a common motif in pharmaceutical chemistry with various biological activities. The tetrahydrobenzo[b][1,4]oxazepin ring is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms, which is less common but can be found in some bioactive compounds.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the benzamide group, and the tetrahydrobenzo[b][1,4]oxazepin ring. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, the benzamide group, and the tetrahydrobenzo[b][1,4]oxazepin ring. For example, the trifluoromethyl group could enhance the lipophilicity and bioavailability of the compound .Scientific Research Applications

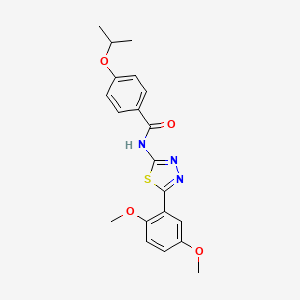

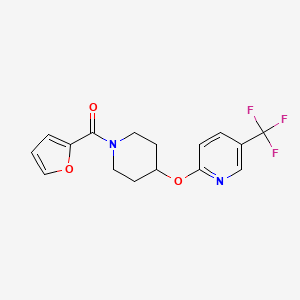

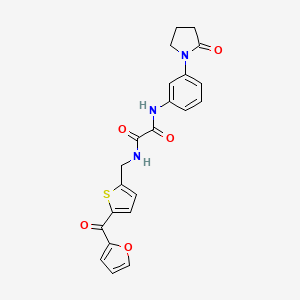

Synthesis and Anticancer Activities

Research involving the synthesis of complex organic molecules, including those with benzoxazepine cores and trifluoromethyl groups, often targets the development of new anticancer agents. For example, compounds have been designed and synthesized for evaluation against various cancer cell lines, showing promising anticancer activity in vitro. These studies highlight the potential of such compounds in cancer treatment research, contributing to the development of novel therapeutic agents (Ravinaik et al., 2021).

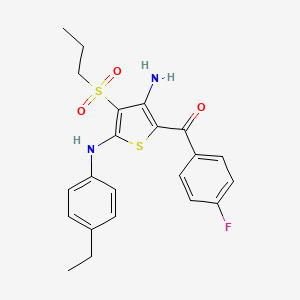

Antimicrobial Applications

Compounds with benzimidazole, oxazepine, and related heterocyclic structures have been synthesized and evaluated for their antimicrobial properties. Novel compounds demonstrate moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This research signifies the potential of such molecules in developing new antimicrobial agents to combat resistant microbial infections (Jadhav et al., 2017).

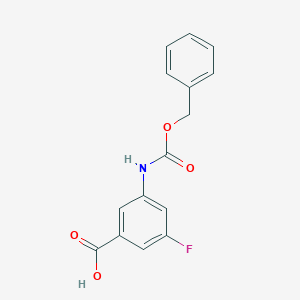

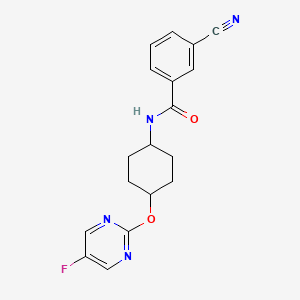

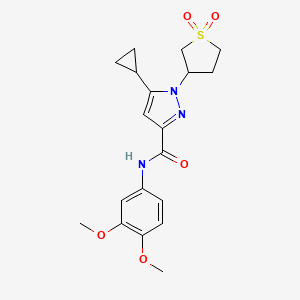

Drug Synthesis and Molecular Interaction Studies

The synthesis of heterocyclic compounds incorporating the trifluoromethyl group is of interest in drug synthesis and molecular interaction studies. These compounds can serve as building blocks for developing new drugs with improved efficacy and pharmacokinetic properties. Studies involving the synthesis and characterization of these molecules contribute to a better understanding of their chemical behavior and potential therapeutic applications (Ge et al., 2007).

Materials Science and Coordination Chemistry

In materials science and coordination chemistry, compounds with complex organic structures are explored for their potential in creating new materials with unique properties. For instance, research on coordination chemistry involving nitrogen heterocyclic compounds can lead to the development of materials with specific magnetic, electronic, or catalytic properties, expanding the possibilities in material science and nanotechnology applications (Schick et al., 2014).

Mechanism of Action

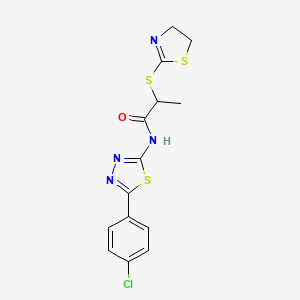

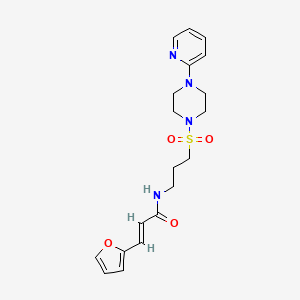

Future Directions

The future directions for the study of this compound would likely involve further investigation into its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations into its mechanism of action, and evaluations of its safety and efficacy in relevant models .

properties

IUPAC Name |

2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3/c1-19(2)11-28-16-9-8-12(10-15(16)25(3)18(19)27)24-17(26)13-6-4-5-7-14(13)20(21,22)23/h4-10H,11H2,1-3H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEQUKSFLHXRKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2390394.png)

![N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390402.png)